Tilifodiolide

Description

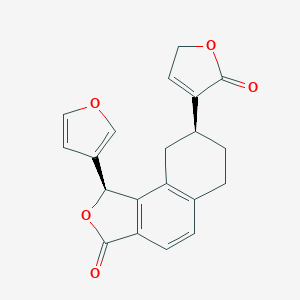

Structure

3D Structure

Properties

IUPAC Name |

(1R,8S)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c21-19-14(6-8-24-19)12-2-1-11-3-4-15-17(16(11)9-12)18(25-20(15)22)13-5-7-23-10-13/h3-7,10,12,18H,1-2,8-9H2/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTJKEKFEUNDHY-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CCOC3=O)C4=C(C=C2)C(=O)OC4C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1C3=CCOC3=O)C4=C(C=C2)C(=O)O[C@H]4C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155278 | |

| Record name | Tilifodiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126724-95-6 | |

| Record name | Tilifodiolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilifodiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tilifodiolide: An In-depth Technical Guide on the In Vivo Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current publicly available scientific literature on the in vivo mechanism of action of Tilifodiolide. It is intended for an audience with a technical background in pharmacology and drug development. The information presented herein is for research and informational purposes only. A significant portion of the detailed in vivo molecular mechanism and pharmacokinetic data for this compound is not yet available in published literature.

Executive Summary

This compound, a diterpenoid isolated from Salvia tiliifolia, has demonstrated notable anti-inflammatory and antinociceptive properties in preclinical in vivo models.[1] Current research indicates that its mechanism of action involves the modulation of inflammatory mediators and interaction with the opioidergic system. In vitro studies have shown that this compound can inhibit the production of key pro-inflammatory cytokines, suggesting a potential interaction with intracellular signaling pathways such as the NF-κB pathway. However, direct in vivo evidence elucidating the specific molecular targets and signaling cascades, particularly the NF-κB pathway, is currently lacking in the scientific literature. Furthermore, there is no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or clinical trials of this compound. This guide provides a comprehensive overview of the existing data, including quantitative results from preclinical studies and detailed experimental protocols.

In Vivo Pharmacodynamics

This compound has been evaluated in several animal models to determine its anti-inflammatory and antinociceptive effects.

Anti-inflammatory Activity

In a widely used model of acute inflammation, this compound exhibited significant anti-inflammatory effects.

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Treatment | Dose | Effect | Reference Compound |

| Carrageenan-induced paw edema in mice | This compound | 200 mg/kg | Similar activity to Indomethacin | 10 mg/kg Indomethacin |

Antinociceptive Activity

This compound has shown efficacy in models of both inflammatory and non-inflammatory pain.

Table 2: In Vivo Antinociceptive Activity of this compound

| Animal Model | Treatment | ED₅₀ | Comparator | Comparator ED₅₀ |

| Formalin test (Phase 1 - neurogenic pain) in mice | This compound | 48.2 mg/kg | - | - |

| Formalin test (Phase 2 - inflammatory pain) in mice | This compound | 28.9 mg/kg | - | - |

| Acetic acid-induced writhing test in mice | This compound | 32.3 mg/kg | Naproxen | 36.2 mg/kg |

Proposed Mechanism of Action

The precise in vivo mechanism of action of this compound is not fully elucidated. However, based on in vitro and in vivo data, a multi-faceted mechanism is proposed.

Inhibition of Pro-inflammatory Cytokines

In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages have demonstrated that this compound inhibits the production of key pro-inflammatory cytokines. This is a strong indication that this compound may exert its anti-inflammatory effects by modulating the signaling pathways that lead to the transcription of these cytokines, such as the NF-κB pathway.

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Cytokine Inhibited | IC₅₀ |

| Murine Macrophages | LPS | TNF-α | 5.66 µM |

| Murine Macrophages | LPS | IL-6 | 1.21 µM |

-

Hypothesized Signaling Pathway Inhibition

The inhibition of TNF-α and IL-6 production strongly suggests that this compound may interfere with the activation of the NF-κB signaling pathway. In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and IL-6. It is plausible that this compound acts on one or more components of this pathway. However, it is crucial to note that this is a hypothesis based on in vitro data, and direct in vivo evidence of NF-κB inhibition by this compound is not yet available.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Interaction with the Opioidergic System

The antinociceptive effects of this compound appear to be mediated, at least in part, through the opioidergic system. In the acetic acid-induced writhing test, the co-administration of naloxone, a non-selective opioid receptor antagonist, reversed the antinociceptive activity of this compound.[1] This suggests that this compound may act as an agonist at opioid receptors or modulate the endogenous opioid system.

Caption: Involvement of the opioidergic system in this compound's antinociception.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

-

Animals: Male CD1 mice.

-

Procedure:

-

Mice are pre-treated with this compound (200 mg/kg, p.o.) or Indomethacin (10 mg/kg, p.o.).

-

After 1 hour, 50 µL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

-

The percentage of inflammation is calculated by comparing the paw volume of the treated groups to the vehicle control group.

-

In Vivo Antinociceptive Assay: Formalin Test

-

Animals: Male CD1 mice.

-

Procedure:

-

Mice are pre-treated with various doses of this compound.

-

After a specified time, 20 µL of a 1% formalin solution is injected into the dorsal surface of the right hind paw.

-

The time spent licking the injected paw is recorded in two phases: Phase 1 (0-5 minutes, neurogenic pain) and Phase 2 (15-30 minutes, inflammatory pain).

-

The antinociceptive effect is expressed as a percentage of inhibition of licking time compared to the vehicle control group.

-

In Vivo Antinociceptive Assay: Acetic Acid-Induced Writhing Test

-

Animals: Male CD1 mice.

-

Procedure:

-

Mice are pre-treated with various doses of this compound or Naproxen.

-

After 30 minutes, 0.6% acetic acid solution (10 mL/kg) is administered intraperitoneally.

-

The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

-

The antinociceptive effect is calculated as the percentage of inhibition of writhes compared to the vehicle control group.

-

For mechanistic studies, naloxone is administered prior to this compound.

-

In Vitro Anti-inflammatory Assay: Cytokine Production in Macrophages

-

Cells: Murine macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages).

-

Procedure:

-

Macrophages are seeded in culture plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Lipopolysaccharide (LPS) is added to the culture medium to stimulate an inflammatory response.

-

After 24-48 hours of incubation, the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

The IC₅₀ values are calculated from the dose-response curves.

-

-

Experimental Workflow Diagram

Caption: Overview of experimental workflows for evaluating this compound.

Gaps in Knowledge and Future Directions

The current body of research provides a solid foundation for the anti-inflammatory and antinociceptive potential of this compound. However, several critical gaps in our understanding need to be addressed to advance its development as a potential therapeutic agent.

-

In Vivo Mechanism of Action: There is a pressing need for in vivo studies to confirm the hypothesized inhibition of the NF-κB signaling pathway. This could involve techniques such as Western blotting or immunohistochemistry to assess the phosphorylation of IKK and IκB, and the nuclear translocation of p65 in tissues from this compound-treated animals.

-

Pharmacokinetics: Comprehensive ADME studies are essential to understand the absorption, distribution, metabolism, and excretion of this compound. This data is critical for determining appropriate dosing regimens and assessing potential drug-drug interactions.

-

Target Identification: The specific molecular targets of this compound remain unknown. Target identification and validation studies would provide a more precise understanding of its mechanism of action.

-

Clinical Trials: To date, there is no information in the public domain regarding any clinical trials of this compound.

Conclusion

This compound is a promising natural product with demonstrated in vivo anti-inflammatory and antinociceptive activities. Its mechanism of action appears to involve the suppression of pro-inflammatory cytokine production and interaction with the opioid system. While in vitro data points towards the inhibition of the NF-κB signaling pathway, further in vivo research is required for confirmation. The lack of pharmacokinetic and clinical data highlights the early stage of its development. Future research should focus on elucidating its detailed in vivo mechanism of action and characterizing its pharmacokinetic profile to support its potential translation into a therapeutic agent.

References

In-Depth Technical Guide: The Biological Activity of Tilifodiolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilifodiolide, a clerodane-type diterpene isolated from Salvia tiliifolia, has demonstrated a wide spectrum of pharmacological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its quantitative efficacy, the experimental protocols used for its evaluation, and the underlying signaling pathways through which it exerts its effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug discovery.

Introduction

This compound is a naturally occurring diterpenoid compound that belongs to the clerodane class.[1] Diterpenes, in general, are known for their diverse and potent biological activities.[2] this compound, in particular, has been the subject of several studies investigating its potential therapeutic applications. These investigations have revealed its efficacy as an antidiarrheal, vasorelaxant, neuropharmacological, anti-inflammatory, and antinociceptive agent.[3][4] This guide will systematically explore each of these activities, presenting the available quantitative data, detailing the experimental methodologies, and illustrating the implicated signaling pathways.

Quantitative Biological Data

The biological efficacy of this compound has been quantified across a range of in vitro and in vivo models. The following tables summarize the key quantitative data, providing a comparative overview of its potency in different biological contexts.

| Activity | Model | Parameter | Value | Reference |

| Antidiarrheal | Castor oil-induced diarrhea in mice | ED50 | 10.62 mg/kg | [3] |

| Vasorelaxant | Rat aortic rings | EC50 | 48 ± 3.51 μM | [3] |

| Anxiolytic | Cylinder exploratory test in mice | ED50 | 20 mg/kg | [3] |

| Antidepressant | Tail suspension test in mice | Activity | 44% reduction in immobility at 50 mg/kg | [3] |

| Anti-inflammatory | LPS-stimulated murine macrophages | IC50 (TNF-α inhibition) | 5.66 µM | [4] |

| LPS-stimulated murine macrophages | IC50 (IL-6 inhibition) | 1.21 µM | [4] | |

| Antinociceptive | Formalin test in mice (Phase 1) | ED50 | 48.2 mg/kg | [4] |

| Formalin test in mice (Phase 2) | ED50 | 28.9 mg/kg | [4] | |

| Acetic acid-induced writhing in mice | ED50 | 32.3 mg/kg | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are intended to provide a clear understanding of the experimental conditions under which the biological activities of this compound were assessed.

Anti-inflammatory Activity: Inhibition of TNF-α and IL-6 Production

This protocol details the in vitro assessment of this compound's anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated murine macrophages.[4]

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with various concentrations of this compound (0.1-200 µM) for a predetermined period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

-

Cytokine Measurement: After a 48-hour incubation period with LPS, the cell culture supernatants are collected. The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition at each this compound concentration is calculated relative to the LPS-only treated control. The IC50 value, the concentration of this compound that causes 50% inhibition of cytokine production, is then determined by non-linear regression analysis.

References

- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes [ouci.dntb.gov.ua]

- 2. Antidiarrheal, vasorelaxant, and neuropharmacological actions of the diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Tilifodiolide: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia tiliifolia Vahl, a member of the Lamiaceae family, has been traditionally used in empirical medicine for the treatment of pain and inflammation. Phytochemical investigations into this plant have led to the discovery and isolation of Tilifodiolide, a neo-clerodane diterpenoid that has demonstrated significant anti-inflammatory and antinociceptive properties. This technical guide provides an in-depth overview of the discovery, isolation process, and biological characterization of this compound, with a focus on its therapeutic potential.

Discovery and Structural Elucidation

This compound was first isolated from the aerial parts of Salvia tiliifolia. Its structure was established through a combination of chemical and spectral analysis, including infrared (IR) spectroscopy, ¹H and ¹³C nuclear magnetic resonance (NMR), and mass spectrometry, with its stereochemistry ultimately confirmed by X-ray diffraction analysis. This compound is classified as a neo-clerodane diterpenoid, a class of compounds commonly found in the Salvia genus, which is known for a wide range of biological activities.

Isolation and Purification of this compound

The following protocol outlines the general methodology for the extraction and purification of this compound from the aerial parts of Salvia tiliifolia.

Experimental Protocol: Isolation of this compound

-

Plant Material Collection and Preparation:

-

Collect the aerial parts (leaves and stems) of Salvia tiliifolia.

-

Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material with acetone at room temperature for a period of 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

-

-

Fractionation and Purification:

-

Subject the crude acetone extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest, as indicated by TLC analysis.

-

Perform further purification of the this compound-containing fractions using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

-

-

Structure Confirmation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by comparison with published data.

-

Experimental Workflow for this compound Isolation

Biological Activity and Mechanism of Action

This compound has been shown to possess potent anti-inflammatory and antinociceptive activities in both in vitro and in vivo models.

In Vitro Anti-inflammatory Activity

This compound has demonstrated the ability to inhibit the production of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophages.[1][2] This suggests that this compound may exert its anti-inflammatory effects by modulating the inflammatory response at a cellular level.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cytokine | IC50 (µM) | Cell Line | Stimulant | Reference |

| TNF-α | 5.66 | Murine Macrophages | LPS | [1][2] |

| IL-6 | 1.21 | Murine Macrophages | LPS | [1][2] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

-

-

Cytokine Measurement:

-

After a 24-hour incubation period, collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cytokine production, using a dose-response curve.

-

Inhibition of the NF-κB Signaling Pathway

The inhibition of TNF-α and IL-6 production by this compound strongly suggests its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. While the precise molecular target of this compound within this pathway has not been definitively elucidated, a plausible mechanism, based on the actions of other neo-clerodane diterpenoids, is the inhibition of the IκB kinase (IKK) complex. This inhibition would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes like TNF-α and IL-6.

Plausible NF-κB Signaling Inhibition by this compound

References

Tilifodiolide: A Comprehensive Neuropharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilifodiolide, a naturally occurring diterpene isolated from the plant Salvia tiliifolia, has emerged as a promising compound in the field of neuropharmacology.[1] Preclinical investigations have revealed a spectrum of activities, including anxiolytic, antidepressant, and antinociceptive effects, suggesting its potential as a lead compound for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the current understanding of this compound's neuropharmacological role, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Neuropharmacological Activities

This compound exhibits a multi-faceted pharmacological profile, with significant effects on mood, anxiety, and pain perception.

Anxiolytic and Antidepressant Properties

Studies have demonstrated that this compound possesses both anxiolytic and antidepressant properties. The anxiolytic effects are believed to be mediated, at least in part, through the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the central nervous system.[1] In contrast, its antidepressant activity appears to involve the modulation of α2-adrenoreceptors.[1]

Antinociceptive and Anti-inflammatory Effects

This compound has also shown significant antinociceptive (pain-relieving) and anti-inflammatory activity. The antinociceptive effects are suggested to be mediated via the opioid system, as they are reversed by the opioid antagonist naloxone.[2] Furthermore, this compound has been found to inhibit the production of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential in managing pain conditions with an inflammatory component.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the neuropharmacological effects of this compound.

| In Vivo Activity | Test Model | Effective Dose (ED₅₀) / Effect |

| Antidiarrheal | Castor oil-induced diarrhea | ED₅₀ = 10.62 mg/kg[1] |

| Anxiolytic | Cylinder exploratory test | ED₅₀ = 20 mg/kg[1] |

| Antidepressant | Tail suspension test | 44% effect at 50 mg/kg[1] |

| Antinociceptive (Phase 1) | Formalin test | ED₅₀ = 48.2 mg/kg[2] |

| Antinociceptive (Phase 2) | Formalin test | ED₅₀ = 28.9 mg/kg[2] |

| Antinociceptive | Acetic acid-induced writhing | ED₅₀ = 32.3 mg/kg[2] |

| Anti-inflammatory | Carrageenan-induced paw edema | Similar activity to 10 mg/kg indomethacin at 200 mg/kg[2] |

| In Vitro Activity | Assay | Inhibitory Concentration (IC₅₀) |

| Anti-inflammatory | Inhibition of TNF-α production in LPS-stimulated macrophages | IC₅₀ = 5.66 µM[2] |

| Anti-inflammatory | Inhibition of IL-6 production in LPS-stimulated macrophages | IC₅₀ = 1.21 µM[2] |

| Other Activity | Assay | Effective Concentration (EC₅₀) |

| Vasorelaxant | Rat smooth muscle tissues | EC₅₀ = 48 ± 3.51 μM[1] |

Signaling Pathways and Mechanisms of Action

The neuropharmacological effects of this compound are attributed to its interaction with several key signaling pathways.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cylinder Exploratory Test (Anxiolytic Activity)

-

Objective: To assess the anxiolytic effect of this compound.

-

Animals: Male mice.

-

Apparatus: A transparent cylinder.

-

Procedure:

-

Administer this compound (1-100 mg/kg) or a vehicle control to the mice.

-

After a set pre-treatment time, place each mouse individually into the cylinder.

-

Record the time spent in rearing behavior (standing on hind legs) during a specified observation period. A decrease in rearing time is indicative of an anxiolytic effect.

-

-

Antagonist Study: To investigate the involvement of GABA receptors, a separate group of animals is pre-treated with flumazenil (2 mg/kg) before the administration of this compound.[1]

Tail Suspension Test (Antidepressant Activity)

-

Objective: To evaluate the antidepressant potential of this compound.

-

Animals: Male mice.

-

Apparatus: A horizontal bar from which the mice can be suspended by their tails.

-

Procedure:

-

Administer this compound (50 mg/kg) or a vehicle control.

-

After the pre-treatment period, suspend each mouse by its tail from the horizontal bar using adhesive tape.

-

Record the duration of immobility over a set period. A reduction in immobility time suggests an antidepressant effect.

-

-

Antagonist Study: To explore the role of α2-adrenoreceptors, yohimbine (1 mg/kg) is administered prior to this compound treatment in a separate experimental group.[1]

Formalin Test (Antinociceptive Activity)

-

Objective: To assess the antinociceptive effects of this compound on both acute and inflammatory pain.

-

Animals: Male mice.

-

Procedure:

-

Administer this compound at various doses.

-

After the pre-treatment period, inject a dilute formalin solution into the plantar surface of one hind paw.

-

Observe the animal's behavior and record the time spent licking or biting the injected paw. This is done in two phases: Phase 1 (0-5 minutes post-injection, representing acute neurogenic pain) and Phase 2 (15-30 minutes post-injection, representing inflammatory pain). A reduction in licking/biting time indicates an antinociceptive effect.

-

Acetic Acid-Induced Writhing Test (Antinociceptive Activity)

-

Objective: To further evaluate the peripheral antinociceptive activity of this compound.

-

Animals: Male mice.

-

Procedure:

-

Administer this compound at various doses.

-

After a pre-treatment period, inject a solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

-

Count the number of writhes over a specified time period. A decrease in the number of writhes indicates an antinociceptive effect.

-

-

Antagonist Study: To determine the involvement of the opioid system, naloxone is co-administered with this compound.[2]

In Vitro Anti-inflammatory Assay

-

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

-

Cell Line: Murine macrophages.

-

Procedure:

-

Culture the macrophages in appropriate media.

-

Stimulate the cells with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound (0.1-200 µM).[2]

-

After a 48-hour incubation period, collect the cell culture supernatant.[2]

-

Quantify the levels of TNF-α and IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of this compound's neuropharmacological properties.

Conclusion and Future Directions

This compound has demonstrated a compelling profile of neuropharmacological activities in preclinical models, positioning it as a valuable candidate for further investigation. Its multimodal mechanism of action, targeting GABAergic, adrenergic, and opioid systems, suggests a broad therapeutic potential. Future research should focus on elucidating the precise molecular targets and downstream signaling cascades. More extensive preclinical studies, including pharmacokinetic and toxicological profiling, are necessary to assess its drug-like properties and safety profile. To date, no clinical trials involving this compound have been registered, indicating that its development is still in the early, preclinical phase. The comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

Tilifodiolide: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilifodiolide, a naturally occurring diterpenoid isolated from Salvia tiliifolia, has demonstrated significant anti-inflammatory and antinociceptive properties in both in vitro and in vivo studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, including quantitative data, detailed experimental methodologies, and a discussion of its potential mechanism of action involving key inflammatory signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Natural products, with their vast structural diversity, represent a promising source of new therapeutic leads. This compound, a clerodane-type diterpenoid, has emerged as a compound of interest due to its potent anti-inflammatory activities.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of this compound has been quantified in various experimental models. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Stimulant | Effect | IC50 Value (µM) | Reference |

| TNF-α Inhibition | Murine Macrophages | LPS | Inhibition of TNF-α production | 5.66 | [1] |

| IL-6 Inhibition | Murine Macrophages | LPS | Inhibition of IL-6 production | 1.21 | [1] |

IC50: Half-maximal inhibitory concentration. LPS: Lipopolysaccharide. TNF-α: Tumor Necrosis Factor-alpha. IL-6: Interleukin-6.

Table 2: In Vivo Anti-inflammatory and Antinociceptive Activity of this compound

| Experimental Model | Species | Effect | ED50 Value (mg/kg) | Positive Control | Reference |

| Carrageenan-Induced Paw Edema | Mice | Reduction of paw edema | 200 (similar activity to Indomethacin) | 10 mg/kg Indomethacin | [1] |

| Acetic Acid-Induced Writhing | Mice | Reduction in the number of writhes | 32.3 | 36.2 mg/kg Naproxen | [1] |

| Formalin Test (Phase 1) | Mice | Reduction in nociceptive behavior | 48.2 | - | [1] |

| Formalin Test (Phase 2) | Mice | Reduction in nociceptive behavior | 28.9 | - | [1] |

ED50: Half-maximal effective dose.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited.

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound and determine the IC50 values.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory drugs.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% Tween 80 in saline)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound-treated groups (various doses), and a positive control group.

-

Drug Administration: Administer this compound (e.g., 200 mg/kg, p.o.), Indomethacin (10 mg/kg, p.o.), or the vehicle to the respective groups one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.05 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection (Vt).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (ΔVcontrol - ΔVtreated) / ΔVcontrol ] x 100, where ΔV = Vt - V0.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, its ability to inhibit the production of TNF-α and IL-6 suggests an interaction with key intracellular signaling pathways that regulate inflammation. Based on the known mechanisms of other anti-inflammatory diterpenoids, it is hypothesized that this compound may exert its effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Many natural anti-inflammatory compounds are known to inhibit this pathway.

References

Unraveling the Antinociceptive Properties of Tilifodiolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilifodiolide, a naturally occurring diterpenoid isolated from Salvia tiliifolia, has demonstrated significant antinociceptive and anti-inflammatory effects in preclinical studies. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's pain-relieving properties, supported by quantitative data, detailed experimental protocols, and visual representations of its proposed signaling pathways. The evidence presented herein points towards a mechanism of action that involves the opioid system and modulation of key inflammatory mediators, positioning this compound as a promising candidate for further investigation in the development of novel analgesic therapies.

Introduction

The management of pain remains a critical challenge in modern medicine, with a continuous need for novel analgesics that offer improved efficacy and safety profiles over existing treatments. Natural products have historically been a rich source of new therapeutic agents. This compound, a clerodane diterpene, has emerged as a compound of interest due to its potent antinociceptive activities observed in various animal models of pain. This document serves as an in-depth technical resource, consolidating the current understanding of this compound's antinociceptive effects for the scientific community.

Quantitative Antinociceptive and Anti-inflammatory Data

The analgesic and anti-inflammatory efficacy of this compound has been quantified in several key preclinical assays. The following tables summarize the effective dose (ED₅₀) and inhibitory concentration (IC₅₀) values, providing a clear comparison of its potency.

Table 1: In Vivo Antinociceptive Efficacy of this compound [1]

| Pain Model | Parameter | This compound (ED₅₀) | Positive Control (ED₅₀) |

| Acetic Acid-Induced Writhing | Writhing Inhibition | 32.3 mg/kg | Naproxen (36.2 mg/kg) |

| Formalin Test (Phase 1 - Neurogenic) | Licking/Biting Time | 48.2 mg/kg | - |

| Formalin Test (Phase 2 - Inflammatory) | Licking/Biting Time | 28.9 mg/kg | - |

Table 2: In Vitro Anti-inflammatory Activity of this compound [1]

| Assay | Parameter | This compound (IC₅₀) |

| LPS-stimulated Macrophages | TNF-α Inhibition | 5.66 µM |

| LPS-stimulated Macrophages | IL-6 Inhibition | 1.21 µM |

Proposed Mechanism of Action

Furthermore, this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This dual mechanism of acting on both nociceptive and inflammatory pathways contributes to its overall analgesic profile, particularly in the context of inflammatory pain.

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Proposed opioid-mediated antinociceptive signaling pathway of this compound.

Anti-inflammatory mechanism of this compound in macrophages.

General experimental workflow for in vivo antinociception and mechanism studies.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antinociceptive effects.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

-

Animals: Male CD1 mice weighing 20-25 g are used. Animals are acclimatized to laboratory conditions for at least one week prior to experimentation.

-

Drug Administration:

-

Test Group: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Control Group: Receives the vehicle used to dissolve this compound.

-

Positive Control Group: Receives a standard non-steroidal anti-inflammatory drug (NSAID) such as naproxen (e.g., 36.2 mg/kg, p.o.).

-

-

Procedure:

-

Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).

-

Immediately after the acetic acid injection, each mouse is placed in an individual observation box.

-

Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-20 minutes.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED₅₀ is determined using a dose-response curve.

-

Mechanism of Action (Naloxone Co-administration): To investigate opioid receptor involvement, a separate group of animals is pre-treated with naloxone (a typical dose range for antagonism in mice is 1-5 mg/kg, i.p.) 15 minutes before the administration of this compound. The writhing test is then performed as described above. A reversal of the antinociceptive effect of this compound by naloxone indicates opioid receptor mediation.

Formalin Test

This model assesses both neurogenic (Phase 1) and inflammatory (Phase 2) pain.

-

Animals: Male CD1 mice weighing 20-25 g are used.

-

Drug Administration: Drugs are administered as described for the acetic acid-induced writhing test, typically 30 minutes before the formalin injection.

-

Procedure:

-

Each mouse is injected with 20 µL of 1% formalin solution into the plantar surface of the right hind paw.

-

The animal is immediately placed in a transparent observation chamber.

-

The amount of time the animal spends licking or biting the injected paw is recorded. The observation is divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).

-

Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).

-

-

-

Data Analysis: The total time spent licking or biting in each phase is determined for each group. The percentage of inhibition is calculated, and ED₅₀ values are determined for each phase.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the direct anti-inflammatory effects of the compound.

-

Cells: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are used.

-

Procedure:

-

Macrophages are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Lipopolysaccharide (LPS) is added to the culture medium to stimulate an inflammatory response.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The percentage of inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control group. IC₅₀ values are determined from the concentration-response curves.

Conclusion

The available evidence strongly supports the antinociceptive effects of this compound, which are mediated through a dual mechanism involving the activation of the opioid system and the inhibition of key inflammatory pathways. The quantitative data demonstrate its potency, which is comparable to that of the established NSAID, naproxen, in a model of inflammatory pain. The detailed experimental protocols provided in this guide offer a framework for the replication and further investigation of this compound's analgesic properties. The proposed signaling pathways, based on the current understanding, serve as a valuable visual aid for researchers in the field. Further studies are warranted to fully elucidate the specific opioid receptor subtypes involved and to explore the potential of this compound as a lead compound for the development of new pain therapeutics.

References

Tilifodiolide: A Technical Whitepaper on its Vasorelaxant and Antidiarrheal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilifodiolide, a diterpene isolated from the plant Salvia tiliifolia, has demonstrated significant pharmacological potential, particularly in the realms of vasorelaxation and antidiarrheal activity.[1] This technical guide provides an in-depth analysis of the current scientific data on this compound, focusing on its quantitative effects, the experimental methodologies used to determine these effects, and the underlying signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Actions

This compound exhibits two primary, well-documented pharmacological effects:

-

Vasorelaxant Action: The compound induces relaxation of smooth muscle tissues in blood vessels, suggesting potential applications in cardiovascular conditions.[1]

-

Antidiarrheal Action: this compound has been shown to alleviate diarrheal symptoms in preclinical models, indicating its potential for treating gastrointestinal motility disorders.[1]

Quantitative Data Summary

The efficacy of this compound in its primary actions has been quantified in preclinical studies. The following tables summarize the key quantitative data.

Table 1: Vasorelaxant Activity of this compound

| Parameter | Value | Species | Tissue |

| EC₅₀ | 48 ± 3.51 µM | Rat | Aortic Rings |

Table 2: Antidiarrheal Activity of this compound

| Parameter | Value | Species | Model |

| ED₅₀ | 10.62 mg/kg (p.o.) | Mouse | Castor Oil-Induced Diarrhea |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to evaluate the vasorelaxant and antidiarrheal effects of this compound.

Vasorelaxant Effect Evaluation

The vasorelaxant properties of this compound were assessed using isolated rat aortic rings.[1][2][3]

Methodology:

-

Tissue Preparation: Thoracic aortas were excised from rats and cut into rings.

-

Experimental Setup: The aortic rings were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

-

Contraction Induction: The aortic rings were pre-contracted with a vasoconstrictor agent.

-

This compound Administration: Cumulative concentrations of this compound (0.9-298 µM) were added to the organ baths.[1][2][3]

-

Measurement: The relaxation of the aortic rings was measured isometrically.

-

Mechanism of Action Studies: To elucidate the signaling pathway, experiments were repeated in the presence of specific inhibitors, such as N(ω)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, and 1H-[1][3][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an inhibitor of soluble guanylate cyclase.[1]

Antidiarrheal Activity Assessment

The antidiarrheal effects of this compound were evaluated using the castor oil-induced diarrhea model in mice.[1][2][3][4]

Methodology:

-

Animal Model: Mice were used for the study.

-

Induction of Diarrhea: Diarrhea was induced by oral administration of castor oil.

-

Drug Administration: Different doses of this compound (1-50 mg/kg) were administered orally to the test groups.[1][2][3]

-

Observation: The animals were observed for the onset and severity of diarrhea, including the number of wet and total fecal droppings.

-

Parameters Measured: The primary endpoint was the determination of the dose that produced a 50% reduction in the diarrheal response (ED₅₀).

-

Mechanism of Action Studies: To understand the mechanism, the effect of this compound on intestinal fluid accumulation (enteropooling) and small intestine transit was also assessed.[2][3][4]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of vasorelaxation and the experimental workflows.

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Caption: Experimental workflows for vasorelaxant and antidiarrheal studies.

Mechanism of Action

Vasorelaxant Effect

The vasorelaxant effect of this compound is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] this compound appears to stimulate endothelial cells to produce NO from L-arginine via endothelial nitric oxide synthase (eNOS). NO then diffuses into the adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which in turn leads to a cascade of events resulting in smooth muscle relaxation and vasodilation. This proposed mechanism is supported by the finding that the vasorelaxant effect of this compound is reversed by L-NAME and ODQ.[1]

Antidiarrheal Effect

The antidiarrheal action of this compound is attributed to its ability to decrease the accumulation of intestinal fluid.[1][2] In the castor oil-induced diarrhea model, the active component, ricinoleic acid, causes irritation and inflammation of the intestinal mucosa, leading to increased fluid secretion and motility. This compound appears to counteract the secretory component of this process, thereby reducing the volume and frequency of diarrheal stools.

Conclusion

This compound is a promising natural compound with well-defined vasorelaxant and antidiarrheal properties. The quantitative data and elucidated mechanisms of action provide a strong foundation for further preclinical and clinical development. Its action on the NO/cGMP pathway suggests potential therapeutic applications in cardiovascular diseases characterized by endothelial dysfunction. Furthermore, its antisecretory effects in the intestine highlight its potential as a novel treatment for diarrheal diseases. Further research is warranted to fully explore the therapeutic potential of this compound and its derivatives.

References

- 1. Antidiarrheal, vasorelaxant, and neuropharmacological actions of the diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.pharmaceuticalconferences.com [research.pharmaceuticalconferences.com]

- 3. antibiotics-resistance.pharmaceuticalconferences.com [antibiotics-resistance.pharmaceuticalconferences.com]

- 4. researchgate.net [researchgate.net]

Chemical structure and synthesis of Tilifodiolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilifodiolide is a naturally occurring diterpenoid that has garnered significant interest within the scientific community due to its complex chemical architecture and promising biological activities. This technical guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, and the methods for its isolation from natural sources. While a total synthesis of this compound has not been extensively reported in the available literature, this document consolidates the current knowledge to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound, a clerodane-type diterpenoid, possesses a unique and intricate molecular structure. Its systematic IUPAC name is (1R,8S)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][1]benzofuran-3-one.[2] The structure was elucidated through extensive spectroscopic analysis, including IR and ¹H NMR, and confirmed by X-ray diffraction analysis.[1]

The key structural features of this compound include a tetraline-type core, a β-substituted furan ring, and an α,β-unsaturated γ-lactone function.[1] The stereochemistry of the molecule has been established as (1R, 8S).[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₅ | [1][2] |

| Molecular Weight | 336.34 g/mol | |

| IUPAC Name | (1R,8S)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][1]benzofuran-3-one | [2] |

| CAS Number | 126724-95-6 | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | Not reported | |

| Boiling Point | 517.34 °C (Predicted) | [3] |

| Solubility | Soluble in chloroform and other organic solvents | [1] |

Isolation from Natural Sources

To date, the primary source of this compound is the plant species Salvia tiliaefolia (linden leaf sage), from which it was first isolated.[1][4] The compound is considered a secondary metabolite of the plant.

Experimental Protocol for Isolation and Characterization

The following is a generalized protocol based on standard phytochemical extraction and isolation techniques for diterpenoids from plant material.

Materials and Equipment:

-

Dried and powdered aerial parts of Salvia tiliaefolia

-

Solvents: Hexane, Chloroform (CHCl₃), Methanol (MeOH), Ethyl Acetate (EtOAc)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

NMR Spectrometer

-

Infrared (IR) Spectrometer

-

Mass Spectrometer

-

X-ray Diffractometer

Procedure:

-

Extraction:

-

The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform and then methanol.

-

The chloroform extract, which is likely to contain the diterpenoids, is concentrated under reduced pressure using a rotary evaporator.

-

-

Chromatographic Separation:

-

The crude chloroform extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing proportions of ethyl acetate.

-

Fractions are collected and monitored by TLC to identify those containing compounds with similar Rf values to that expected for this compound.

-

-

Purification:

-

Fractions enriched with this compound are combined and further purified using repeated column chromatography or preparative HPLC until a pure crystalline compound is obtained.

-

-

Structure Elucidation and Characterization:

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals for a β-substituted furan ring and an aromatic AB system.[1]

-

IR Spectroscopy: The IR spectrum displays absorption bands indicative of α,β-unsaturated γ-lactone functions (around 1770 cm⁻¹) and a furan ring.[1]

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular formula (C₂₀H₁₆O₅).[1]

-

X-ray Crystallography: Single crystal X-ray diffraction analysis provides the definitive three-dimensional structure and stereochemistry of this compound.[1]

-

Synthesis of this compound

A comprehensive search of the scientific literature did not yield any established total synthesis routes for this compound. The complexity of its tetracyclic core and multiple stereocenters present a significant challenge for synthetic organic chemists. The development of a synthetic pathway would be a notable achievement and would provide a more reliable and scalable source of the compound for further biological investigation, circumventing the reliance on its natural abundance.

Biological Activity and Potential Applications

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for drug discovery and development.

-

Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory properties in animal models.[4]

-

Antidiarrheal and Vasorelaxant Effects: Studies have shown that this compound possesses antidiarrheal and vasorelaxant activities.[5]

-

Neuropharmacological Actions: The compound has also been investigated for its neuropharmacological effects.[5]

These preliminary findings suggest that this compound could serve as a lead compound for the development of new therapeutic agents.

Visualizations

Isolation and Characterization Workflow

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This compound stands as a compelling natural product with a challenging chemical structure and promising pharmacological profile. While its synthesis remains an open challenge, the established methods for its isolation provide a means to obtain the compound for further research. This guide summarizes the current state of knowledge on this compound, offering a foundation for scientists and researchers to build upon in their exploration of its chemical and biological potential. Future efforts in total synthesis would be highly valuable to unlock the full therapeutic possibilities of this intriguing molecule.

References

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 4. This compound-tetraline-type-diterpenoid-of-clerodanic-origin-from-salvia-tiliaefolia - UNIIQUIM - UNAM [uniiquim.iquimica.unam.mx]

- 5. mdpi.com [mdpi.com]

The Pharmacological Profile of Tilifodiolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilifodiolide is a naturally occurring diterpene isolated from Salvia tiliifolia with a growing body of preclinical evidence demonstrating a diverse pharmacological profile. This document provides a comprehensive technical overview of the pharmacological properties of this compound, with a focus on its antidiarrheal, vasorelaxant, neuropharmacological, anti-inflammatory, and antinociceptive effects. Detailed experimental methodologies, quantitative data, and visualizations of the implicated signaling pathways are presented to support further research and development of this compound.

Introduction

This compound is a lactone diterpenoid derived from the roots of Salvia tiliifolia, a plant used in traditional medicine for various ailments.[1][2] Preclinical studies have begun to elucidate the scientific basis for these traditional uses, revealing a range of biological activities that suggest its potential as a therapeutic agent. This guide synthesizes the current understanding of this compound's pharmacology to serve as a resource for the scientific community.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound across various activity domains.

Table 1: In Vivo Efficacy of this compound

| Activity | Model | Parameter | Value |

| Antidiarrheal | Castor oil-induced diarrhea | ED50 | 10.62 mg/kg |

| Anxiolytic | Cylinder exploratory test | ED50 | 20 mg/kg |

| Antidepressant | Tail suspension test | % Reduction in Immobility | 44% at 50 mg/kg |

| Antinociceptive (Phase 1) | Formalin test | ED50 | 48.2 mg/kg |

| Antinociceptive (Phase 2) | Formalin test | ED50 | 28.9 mg/kg |

| Antinociceptive | Acetic acid-induced writhing | ED50 | 32.3 mg/kg |

Table 2: In Vitro Efficacy of this compound

| Activity | Model | Parameter | Value |

| Vasorelaxant | Rat smooth muscle tissues | EC50 | 48 ± 3.51 μM |

| Anti-inflammatory | LPS-stimulated murine macrophages | IC50 (TNF-α inhibition) | 5.66 µM |

| Anti-inflammatory | LPS-stimulated murine macrophages | IC50 (IL-6 inhibition) | 1.21 µM |

Experimental Protocols

Antidiarrheal Activity

-

Model: Castor oil-induced diarrhea in mice.

-

Methodology: Mice are administered this compound (1-50 mg/kg, p.o.) prior to the induction of diarrhea with castor oil. The primary endpoint is the assessment of the frequency and consistency of fecal output over a defined period. The effective dose 50 (ED50) is calculated based on the dose-response relationship.[1]

Vasorelaxant Effect

-

Model: Isolated rat smooth muscle tissues.

-

Methodology: Smooth muscle tissue preparations are mounted in an organ bath and contracted with a standard agonist. Cumulative concentrations of this compound (0.9-298 μM) are then added to assess its relaxant effect. To investigate the mechanism, the protocol is repeated in the presence of inhibitors such as L-NAME (a nitric oxide synthase inhibitor) and ODQ (a soluble guanylate cyclase inhibitor).[1]

Neuropharmacological Evaluation

-

Anxiolytic Activity (Cylinder Exploratory Test): Mice are treated with this compound (1-100 mg/kg) and placed in a cylinder. The exploratory behavior is quantified to assess anxiolytic-like effects. To probe the mechanism, a separate group of animals is pretreated with flumazenil (a benzodiazepine receptor antagonist) before this compound administration.[1]

-

Antidepressant Activity (Tail Suspension Test): Mice receive this compound (1-100 mg/kg), and the duration of immobility is recorded when they are suspended by their tails. A reduction in immobility time is indicative of an antidepressant-like effect. The involvement of the adrenergic system is investigated by pretreating a cohort with yohimbine (an α2-adrenoceptor antagonist).[1]

Anti-inflammatory and Antinociceptive Assays

-

In Vitro Anti-inflammatory Activity: Murine macrophages are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound (0.1-200 µM) for 48 hours. The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using standard immunoassay techniques.[3]

-

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema): Paw edema is induced in mice by injecting carrageenan. This compound (at doses up to 200 mg/kg) is administered, and the paw volume is measured at various time points over 6 hours to assess the anti-inflammatory effect.[3]

-

Antinociceptive Activity (Formalin Test): Mice are injected with formalin into the paw, and the time spent licking the paw is measured in two phases (early/neurogenic and late/inflammatory). The ED50 is determined for both phases following this compound administration.[3]

-

Antinociceptive Activity (Acetic Acid-Induced Writhing): Mice are injected with acetic acid to induce writhing, and the number of writhes is counted after treatment with this compound. The involvement of the opioid system is assessed by co-administering naloxone (an opioid receptor antagonist).[3]

Signaling Pathways and Mechanisms of Action

Vasorelaxant Signaling Pathway

This compound induces vasorelaxation through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. The effect is attenuated by inhibitors of nitric oxide synthase (L-NAME) and soluble guanylate cyclase (ODQ), indicating that this compound likely promotes the production of NO, which in turn activates sGC to increase cGMP levels, leading to smooth muscle relaxation.[1]

Proposed vasorelaxant signaling pathway of this compound.

Neuropharmacological Mechanisms

The anxiolytic effects of this compound appear to be partially mediated through the GABAergic system, as they are reversed by the benzodiazepine receptor antagonist flumazenil.[1] Its antidepressant-like activity is suggested to involve the adrenergic system, specifically α2-adrenoceptors, given that the effect is abolished by the antagonist yohimbine.[1]

Proposed neuropharmacological mechanisms of this compound.

Anti-inflammatory and Antinociceptive Mechanisms

This compound demonstrates anti-inflammatory properties by inhibiting the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.[3] The antinociceptive effect of this compound is, at least in part, mediated by the opioid system, as its activity is reversed by the opioid receptor antagonist naloxone.[3]

Anti-inflammatory and antinociceptive mechanisms of this compound.

Conclusion and Future Directions

This compound exhibits a compelling and multifaceted pharmacological profile in preclinical models. Its activities span gastrointestinal, cardiovascular, central nervous system, and inflammatory pathways. The data presented in this guide underscore the potential of this compound as a lead compound for the development of new therapeutics. Future research should focus on a more detailed elucidation of its molecular targets, comprehensive pharmacokinetic and toxicological profiling, and eventual evaluation in clinical settings to ascertain its safety and efficacy in humans. There is currently no information available from clinical trials regarding this compound.

References

- 1. Antidiarrheal, vasorelaxant, and neuropharmacological actions of the diterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Tilifodiolide from Salvia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilifodiolide is a clerodane-type diterpenoid that has been isolated from Salvia species, most notably Salvia tiliifolia. This compound has garnered significant interest within the scientific community due to its potent anti-inflammatory, antinociceptive, vasorelaxant, anxiolytic, and antidepressant properties.[1] The anti-inflammatory effects, in particular, are attributed to its ability to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] These characteristics make this compound a promising candidate for further investigation in the development of novel therapeutic agents.

This document provides detailed application notes and standardized protocols for the efficient isolation and purification of this compound from the aerial parts of Salvia tiliifolia. Additionally, it outlines the current understanding of its anti-inflammatory mechanism of action, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation: Quantitative Analysis of this compound Isolation

The following tables summarize the quantitative data reported for the extraction and purification of this compound from Salvia tiliifolia.

Table 1: Extraction and Partitioning Yields

| Plant Material | Initial Dry Weight (g) | Extraction Solvent | Crude Extract Weight (g) | Partitioning Fractions | Final Dichloromethane Fraction Weight (g) |

| Aerial parts of S. tiliifolia | 830 | Acetone | Not specified | Benzene-petroleum ether & Aqueous methanolic | 28 |

Table 2: Chromatographic Purification and Final Yield

| Starting Material for Chromatography | Chromatographic Method | Mobile Phase | Final Yield of this compound (g) | Overall Yield (%) | Reference |

| Dichloromethane soluble fraction (28 g) | Silica Gel Column Chromatography | Petroleum ether:Ethyl Acetate (7:3) | 3.6 | 0.42 | [2] |

| Acetone-soluble fraction | Silica Gel Column Chromatography | Dichloromethane:Methanol (99:1) | 0.125 (crystalline product) | Not specified |

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

This protocol describes the initial extraction of secondary metabolites from the dried aerial parts of Salvia tiliifolia and the subsequent fractionation through solvent partitioning.

Materials and Reagents:

-

Dried and ground aerial parts of Salvia tiliifolia

-

Acetone

-

Benzene

-

Petroleum ether

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Extraction: Macerate 830 g of dried and ground aerial parts of Salvia tiliifolia with acetone at room temperature.

-

Filtration and Concentration: Filter the acetone extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a gummy residue.

-

Solvent Partitioning: a. Subject the residue to a two-phase solvent partition using a mixture of benzene-petroleum ether (1:1) and aqueous methanol (4:1). b. Separate the two layers using a separatory funnel. c. Collect the aqueous methanolic fraction.

-

Second Partitioning: a. Concentrate the aqueous methanolic fraction in vacuo. b. Add distilled water to the concentrated fraction and extract with dichloromethane. c. Separate the dichloromethane layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the dichloromethane-soluble fraction (approximately 28 g).

Protocol 2: Isolation of this compound by Column Chromatography

This protocol details the purification of this compound from the dichloromethane-soluble fraction using silica gel column chromatography.

Materials and Reagents:

-

Dichloromethane-soluble fraction from Protocol 1

-

Silica gel (for column chromatography)

-

Petroleum ether

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in petroleum ether.

-

Sample Loading: Dissolve the 28 g of the dichloromethane-soluble fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared silica gel column.

-

Elution: Elute the column with a mobile phase of increasing polarity. a. Begin elution with a mixture of petroleum ether and ethyl acetate. b. Gradually increase the polarity of the mobile phase. c. Elute with a petroleum ether:ethyl acetate ratio of 7:3 to collect the fractions containing this compound.

-

Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the separation using thin-layer chromatography (TLC). Combine the fractions that show a pure spot corresponding to this compound.

-

Crystallization: Concentrate the combined pure fractions to obtain crystalline this compound (approximately 3.6 g).

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Proposed Anti-inflammatory Signaling Pathway of this compound

While the precise molecular target of this compound in the inflammatory cascade has not been fully elucidated, its inhibitory effect on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages suggests an interference with key inflammatory signaling pathways. A plausible mechanism involves the modulation of the NF-κB and MAPK signaling pathways, which are major regulators of pro-inflammatory cytokine gene expression.

References

- 1. Anti-inflammatory and antinociceptive effects of this compound, isolated from Salvia tiliifolia Vahl (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and Antioxidant Agents from Salvia Genus (Lamiaceae): An Assessment of the Current State of Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Proposed Total Synthesis Methodology for Tilifodiolide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Tilifodiolide, a naturally occurring diterpenoid isolated from Salvia tiliifolia, has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antinociceptive, and neuropharmacological effects. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed total synthesis methodology based on established synthetic strategies for structurally related furan-containing clerodane diterpenoids, most notably Salvinorin A. The proposed route aims to provide a reliable and adaptable framework for the laboratory synthesis of this compound, enabling further investigation of its therapeutic potential and the generation of novel analogs.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) is presented below. The strategy hinges on the disconnection of the furan-containing side chain and the tetralin core, followed by the strategic disassembly of the decalin system.

Application Notes and Protocols for the Analytical Characterization of Tilifodiolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilifodiolide is a naturally occurring diterpenoid isolated from plant species such as Salvia tiliifolia. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antinociceptive, antidiarrheal, and vasorelaxant effects. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its characterization and quantification are crucial for quality control, pharmacokinetic studies, and mechanism of action investigations.

These application notes provide detailed protocols for the extraction, isolation, and analytical characterization of this compound using modern chromatographic and spectroscopic techniques. The methodologies described herein are based on established analytical principles for diterpenoids and related natural products, offering a comprehensive guide for researchers in the field.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical characteristics is essential for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₅ | [1] |

| Molecular Weight | 336.3 g/mol | [1] |

| Monoisotopic Mass | 336.09977361 Da | [1] |

Part 1: Extraction and Isolation of this compound from Salvia tiliifolia

This protocol outlines a general procedure for the extraction and isolation of this compound from the aerial parts of Salvia tiliifolia.

Experimental Protocol: Extraction and Isolation

1. Plant Material Preparation:

-

Air-dry the aerial parts (leaves and stems) of Salvia tiliifolia in a well-ventilated area, shielded from direct sunlight.

-

Once completely dried, grind the plant material into a fine powder using a mechanical grinder.

2. Extraction:

-